Lipophilicity (XLogP3) Comparison: Thienyl vs. Phenyl 3-Substitution
The target compound exhibits a computed XLogP3 value of 2.7 [1]. In comparison, the direct phenyl analog 5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole (CAS 37103-99-4) has a reported XLogP3 of 3.44 . The thienyl-containing target is thus 0.74 log units less lipophilic, which may translate into improved aqueous solubility and a different oral absorption profile in early-stage screening.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 5-(2-methyl-1,3-dioxolan-2-yl)-3-phenyl-2,1-benzisoxazole: XLogP3 3.44 |
| Quantified Difference | ΔXLogP3 = -0.74 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A lower LogP can be advantageous for compounds intended for oral administration or where reduced plasma protein binding is desired, making the target a structurally informed choice over the phenyl analog for solubility-limited programs.
- [1] PubChem. Compound Summary for CID 1488360: 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(2-thienyl)-2,1-benzisoxazole. Computed Properties section. National Center for Biotechnology Information, 2025. View Source
